



Application Notes and Protocols for CFI-400945 in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic integrity.[2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[4] CFI-400945 has demonstrated robust anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDX), by inducing mitotic defects, apoptosis, and polyploidy in cancer cells. [1][3][5] These application notes provide a detailed guide for the utilization of CFI-400945 in a mouse xenograft model, covering experimental design, detailed protocols, and data analysis.

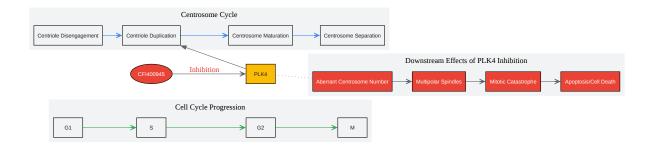
Mechanism of Action

CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[2] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process of centriole duplication. This leads to an abnormal number of centrosomes, resulting in multipolar spindle formation during mitosis.[5] Consequently, cancer cells treated with CFI-400945 experience mitotic catastrophe, leading to cell cycle arrest and apoptotic cell death.[5] Interestingly, the effects of CFI-400945 can be dose-dependent; lower concentrations may lead to centriole overduplication, while higher concentrations can completely block centriole duplication. It is also important to note that CFI-400945 has some off-target activity against



Aurora B kinase, which may contribute to its overall anti-tumor effect by inducing cytokinesis failure and subsequent polyploidy.

Signaling Pathway



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Caption: Simplified signaling pathway of CFI-400945 action.

Preclinical Efficacy Data

The following tables summarize the anti-tumor activity of CFI-400945 in various mouse xenograft models as reported in preclinical studies.

Table 1: CFI-400945 Efficacy in Solid Tumor Xenograft Models



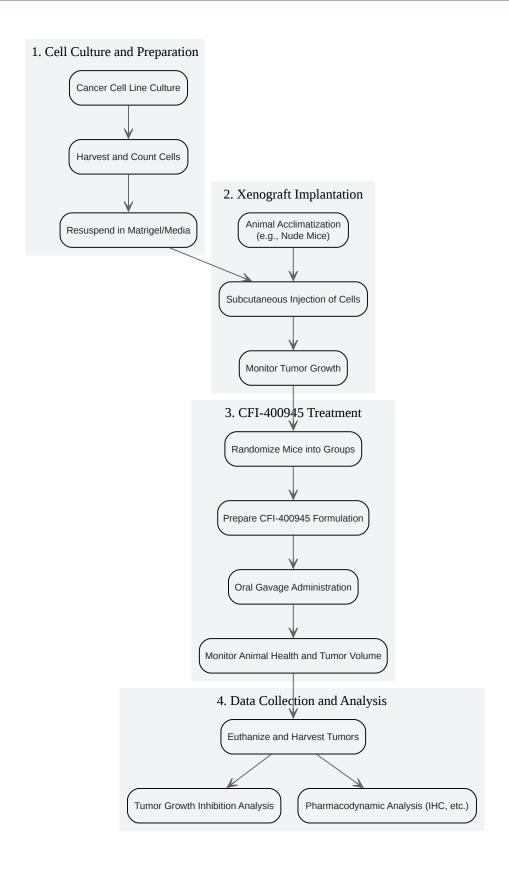
Cancer Type	Xenograft Model	Dose and Schedule	Outcome	Reference
Breast Cancer	PTEN-deficient	Oral, daily	Significant tumor growth inhibition	[1]
Pancreatic Cancer	Patient-Derived Xenograft (PDX)	52 mg/kg, single dose	Reduction in tumor-initiating cells	[6]
Lung Cancer	Syngeneic Xenograft	Oral, daily (well- tolerated dosages)	Significant inhibition of tumor growth	[5][7]
Uterine Leiomyosarcoma	SK-UT-1 Xenograft	5 mg/kg and 7.5 mg/kg, oral	Dose-dependent tumor growth inhibition	[8]

Table 2: CFI-400945 Efficacy in Hematological Malignancy Xenograft Models

Cancer Type	Xenograft Model	Dose and Schedule	Outcome	Reference
Acute Myeloid Leukemia (AML)	MV4-11 Xenograft	7.5 mg/kg, oral, daily	100% Tumor Growth Inhibition (TGI), 6/6 regressions	
Acute Myeloid Leukemia (AML)	MV4-11 Xenograft	13.5 mg/kg, oral, 2 days on/5 days off	100% TGI, 6/6 regressions	-

Experimental Protocols Experimental Workflow





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Caption: General workflow for a CFI-400945 mouse xenograft study.



Protocol 1: Subcutaneous Xenograft Model Establishment

- Cell Culture: Culture the desired cancer cell line under standard conditions until a sufficient number of cells is obtained.
- · Cell Preparation:
 - Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
 - Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
 - \circ Resuspend the cells in a mixture of sterile, serum-free medium and Matrigel® at a 1:1 ratio. The final cell concentration should be 5-10 x 10^6 cells per 100-200 μ L. Keep the cell suspension on ice.[9]
- Animal Handling: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks
 old. Allow for at least one week of acclimatization.[9] All procedures should be performed in a
 sterile environment and in accordance with institutional animal care and use committee
 (IACUC) guidelines.
- Implantation:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - Inject 100-200 μL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.[9]
- Tumor Monitoring:
 - Monitor the mice daily for general health and tumor appearance.
 - Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.



- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
 [10]
- When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[11]

Protocol 2: CFI-400945 Formulation and Administration

- Formulation:
 - CFI-400945 is orally bioavailable. A suitable vehicle for oral gavage in mice can be a mixture of 10% Solutol HS-15 and 90% PEG 600. Another option is a formulation of 20% DMSO, 10% (1:1 DMSO:Cremophor EL), and 70% water for lower concentrations.[12]
 - Prepare the formulation fresh daily. Sonication may be required to achieve a homogenous suspension.

Administration:

- Administer CFI-400945 via oral gavage using an appropriate gauge feeding needle.
- \circ The dosing volume should be calculated based on the individual mouse's body weight (typically 10 μ L/g).
- The control group should receive the vehicle only.
- Dosing schedules can be daily or intermittent (e.g., 2 days on, 5 days off) based on the experimental design.

Protocol 3: Efficacy and Pharmacodynamic Analysis

- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
 - The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: %
 TGI = (1 (Mean tumor volume of treated group / Mean tumor volume of control group)) x



100.

- The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).[9]
- Pharmacodynamic (PD) Analysis:
 - At the end of the study, or at specific time points, euthanize the mice and harvest the tumors.
 - Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then embed in paraffin for immunohistochemistry (IHC).
 - Snap-freeze another portion of the tumor in liquid nitrogen for protein or RNA analysis.
- Immunohistochemistry for Ki-67 and Phospho-Histone H3 (pHH3):
 - Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]
 - Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
 [13]
 - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and nonspecific binding with a blocking serum.[13]
 - Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 (a marker of proliferation) and pHH3 (a marker of mitosis) overnight at 4°C.[5]
 - Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.[14]
 - Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[13]
 - Analysis: Quantify the percentage of Ki-67 and pHH3 positive cells in multiple fields of view per tumor section. A decrease in Ki-67 and an increase in aberrant pHH3 staining



would be consistent with CFI-400945 activity.[8]

Conclusion

CFI-400945 is a promising anti-cancer agent with a well-defined mechanism of action targeting the essential cell cycle regulator, PLK4. The protocols outlined in these application notes provide a comprehensive framework for conducting preclinical efficacy and pharmacodynamic studies of CFI-400945 in mouse xenograft models. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further evaluate the therapeutic potential of this novel PLK4 inhibitor.

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